molecular formula CH4Ru B1368696 Ruthenium carbon

Ruthenium carbon

Cat. No.: B1368696
M. Wt: 117.1 g/mol
InChI Key: NCPHGZWGGANCAY-UHFFFAOYSA-N
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Description

Ruthenium carbon is a useful research compound. Its molecular formula is CH4Ru and its molecular weight is 117.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications

1.1 Hydrogen Evolution Reaction (HER)

Ruthenium-based catalysts have shown exceptional performance in the hydrogen evolution reaction, a key process in electrochemical energy technologies. For instance, ruthenium and nitrogen codoped carbon nanowires have been reported to outperform commercial platinum catalysts with an overpotential of only -12 mV at a current density of 10 mA cm2^{-2} in alkaline conditions . The unique atomic dispersion of ruthenium within the carbon matrix minimizes agglomeration and enhances catalytic activity, leading to lower kinetic barriers for reactions compared to traditional catalysts.

1.2 Carbon Dioxide Reduction

Ruthenium complexes supported on carbon materials have been utilized for the conversion of carbon dioxide into valuable chemicals. A notable study demonstrated a high turnover number of 63 for CO2_2 conversion using ruthenium catalysts . These catalysts facilitate the reduction of CO2_2 under mild conditions, contributing to sustainable chemical processes.

1.3 Methanation Reactions

Ruthenium carbon catalysts have also been employed in methanation reactions, where they convert carbon monoxide and hydrogen into methane. Research indicates that ruthenium supported on porous carbon exhibits high stability and activity during prolonged operation, making it suitable for industrial applications . The performance of these catalysts is influenced by the support type and ruthenium loading, with optimal configurations achieving significant CO conversion rates.

Energy Storage and Conversion

2.1 Fuel Cells

Ruthenium nanoparticles on carbon nanotubes have emerged as efficient electrocatalysts for fuel cells, particularly in hydrogen production. These catalysts demonstrate remarkable stability and low overpotentials (13 mV in acidic media), surpassing traditional platinum-based systems . The uniform dispersion of ruthenium on multi-walled carbon nanotubes enhances electron transport and catalytic efficiency.

2.2 Supercapacitors

In energy storage applications, ruthenium-based materials have been explored for supercapacitors due to their high surface area and conductivity. The incorporation of ruthenium into carbon structures improves charge storage capacity and cycling stability, making them promising candidates for next-generation energy storage devices.

Environmental Applications

3.1 Water Treatment

This compound composites have potential applications in water treatment processes, particularly in the removal of organic pollutants through catalytic oxidation reactions. Their high surface area and active sites facilitate effective degradation of contaminants under ambient conditions.

3.2 Carbon Capture

The unique properties of this compound materials also make them suitable for carbon capture technologies. By utilizing their catalytic capabilities, these compounds can enhance the efficiency of CO2_2 adsorption and conversion processes, contributing to efforts aimed at mitigating climate change.

Data Summary

ApplicationCatalyst TypePerformance MetricsReferences
Hydrogen Evolution ReactionRuthenium/Nitrogen Codoped CarbonOverpotential: -12 mV (10 mA cm2^{-2})
CO2_2 ReductionRuthenium ComplexesTurnover Number: 63
MethanationRuthenium on Porous CarbonHigh CO Conversion Rates
Fuel CellsRuthenium on Carbon NanotubesOverpotential: 13 mV (acidic media)
Water TreatmentThis compound CompositesEffective Degradation of Organic Pollutants

Case Studies

Case Study 1: Hydrogen Production Using Ruthenium Nanoparticles
A study demonstrated that ruthenium nanoparticles uniformly deposited on multi-walled carbon nanotubes exhibited superior performance in hydrogen production through electrochemical methods. The catalyst maintained high stability over multiple cycles while achieving a Faradaic efficiency of 92.28% .

Case Study 2: CO2_2 Conversion Efficiency
Research highlighted the effectiveness of ruthenium complexes in converting CO2_2 to valuable products under mild conditions. The findings underscored the potential for these catalysts to facilitate sustainable chemical transformations while achieving high turnover numbers .

Q & A

Basic Research Questions

Q. How does the choice of activated carbon support influence the activity of ruthenium-based catalysts in ammonia synthesis?

  • Methodological Answer: The catalytic activity depends on the carbon support's purity, surface area, pore volume, and structure. High-purity activated carbon with large surface area and optimized pore structure enhances Ru dispersion and accessibility. Techniques include BET analysis for surface area, CO chemisorption for metal dispersion, and activity testing under industrial conditions (e.g., 450°C, 10 MPa). Impurities in the carbon can block active sites or introduce side reactions .

Q. What characterization techniques are essential for analyzing Ru-C nanocomposites in hydrogen evolution reactions (HER)?

  • Methodological Answer: Key techniques include:

  • Transmission Electron Microscopy (TEM) to determine nanoparticle size (2–5 nm) and carbon coating thickness (2–3 nm) .
  • X-ray Photoelectron Spectroscopy (XPS) to assess electronic interactions between Ru and carbon/nitrogen ligands.
  • Elemental Mapping to confirm Ru distribution in the carbon matrix .
  • Density Functional Theory (DFT) to calculate binding energies and reaction barriers .

Q. What experimental protocols ensure reproducibility in Ru-C catalyst preparation?

  • Methodological Answer: Standardize synthesis steps (e.g., wet impregnation, reduction conditions), document calcination temperatures, and characterize supports (BET, XRD) pre- and post-metal loading. Report detailed procedures in supplementary materials, including stabilizers (e.g., polyvinylpyrrolidone) and reduction methods (e.g., polyol reduction). Cross-validate with peer protocols .

Q. What are the key considerations in synthesizing carbon-coated Ru nanoalloys for enhanced stability?

  • Methodological Answer: Use ball milling to homogenize Ru-carbon mixtures, followed by explosive shock synthesis to form core-shell structures. Characterize with XRD (to confirm fcc Ru-C phase) and TEM (for core-shell visualization). Test thermal stability via thermogravimetric analysis (TGA) under oxidative conditions .

Advanced Research Questions

Q. How does ruthenium nanoparticle (NP) size impact CO oxidation activity, and what methods optimize size?

  • Methodological Answer: Larger NPs (6 nm) exhibit 8-fold higher activity than smaller NPs (2 nm) due to reduced surface oxidation and optimized CO/O₂ adsorption. Synthesize NPs via polyol reduction with size-controlled stabilizers (e.g., PVP). Validate size uniformity with TEM and test activity under standardized conditions (40 Torr CO, 100 Torr O₂) .

Q. What computational approaches elucidate reaction mechanisms in Ru-C catalyzed acetylene hydrochlorination?

  • Methodological Answer: Use DFT to model electron density changes on Ru sites (e.g., RuCl₃/AC-D systems) and calculate energy barriers for main/side reactions. Validate with kinetic isotope experiments and in-situ X-ray absorption spectroscopy (XAS) to track Ru oxidation states during catalysis .

Q. How do promoters like Sn enhance Ru-C catalyst performance in oxalic acid hydrogenation?

  • Methodological Answer: Sn modifies Ru electronic states, improving glycolic acid selectivity. Prepare catalysts via co-impregnation (Ru + Sn precursors on carbon). Use XAS to confirm Sn-Ru interactions and test under high-pressure hydrogenation conditions (e.g., 200°C, 50 bar H₂). Compare turnover frequencies (TOFs) with/without promoters .

Q. Why are single Ru atoms in carbon matrices more active for HER than nanoparticles?

  • Methodological Answer: Single-atom Ru maximizes active site exposure and exhibits unique electronic states (e.g., Ru-N coordination). Characterize using High-Angle Annular Dark-Field STEM (HAADF-STEM) and Extended X-ray Absorption Fine Structure (EXAFS). Compare TOFs with nanoparticle-based catalysts in alkaline HER .

Q. How can in-situ spectroscopy identify active Ru species in alcohol amination?

  • Methodological Answer: Operando XAS tracks Ru oxidation states during catalysis, while in-situ FTIR detects hydride intermediates (e.g., Ru-H). Correlate spectral data with catalytic performance (e.g., primary amine yield) under varying H₂ pressures and temperatures .

Q. What strategies improve stereoselectivity in Ru-catalyzed olefin metathesis?

  • Methodological Answer: Design bidentate thioindolate ligands (e.g., Ru21a-c) to stabilize E-selective transition states. Use DFT to calculate stereochemical pathways and synthesize ligands with steric substituents (e.g., methyl, phenyl). Validate selectivity via NMR and X-ray crystallography .

Properties

Molecular Formula

CH4Ru

Molecular Weight

117.1 g/mol

IUPAC Name

methane;ruthenium

InChI

InChI=1S/CH4.Ru/h1H4;

InChI Key

NCPHGZWGGANCAY-UHFFFAOYSA-N

Canonical SMILES

C.[Ru]

Origin of Product

United States

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